Cas no 83054-49-3 (Benzenamine, 4-[(1,6-dibromo-2-naphthalenyl)oxy]-3-methyl-)
83054-49-3 structure
Product Name:Benzenamine, 4-[(1,6-dibromo-2-naphthalenyl)oxy]-3-methyl-
CAS-nummer:83054-49-3
MF:C17H13Br2NO
MW:407.099222898483
CID:678589
PubChem ID:13246021
Update Time:2025-04-19
Benzenamine, 4-[(1,6-dibromo-2-naphthalenyl)oxy]-3-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-[(1,6-dibromo-2-naphthalenyl)oxy]-3-methyl-
- 4-(1,6-dibromonaphthalen-2-yl)oxy-3-methylaniline
- 4-[(1,6-Dibromonaphthalen-2-yl)oxy]-3-methylaniline
- DTXSID40531707
- 83054-49-3
- SCHEMBL10964618
-
- Inchi: 1S/C17H13Br2NO/c1-10-8-13(20)4-7-15(10)21-16-6-2-11-9-12(18)3-5-14(11)17(16)19/h2-9H,20H2,1H3
- InChI-sleutel: QJZINKANDNRMOS-UHFFFAOYSA-N
- LACHT: BrC1C(=CC=C2C=C(C=CC2=1)Br)OC1C=CC(=CC=1C)N
Berekende eigenschappen
- Exacte massa: 406.93434g/mol
- Monoisotopische massa: 404.93639g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 354
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.8
- Topologisch pooloppervlak: 35.2Ų
Benzenamine, 4-[(1,6-dibromo-2-naphthalenyl)oxy]-3-methyl- Gerelateerde literatuur
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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